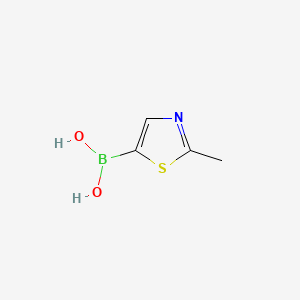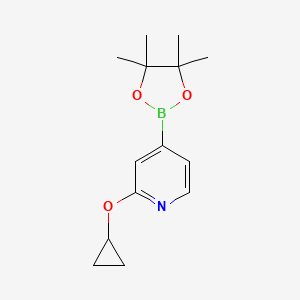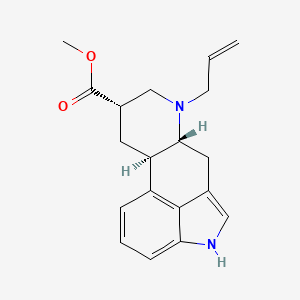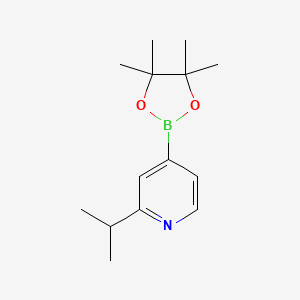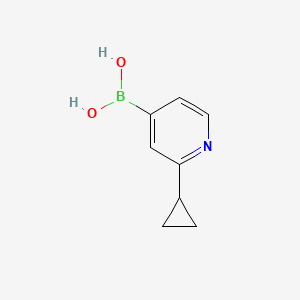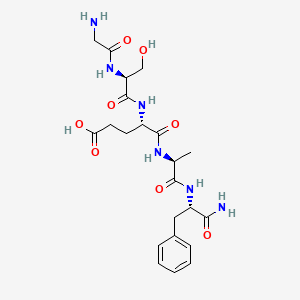
alpha-Cgrp (33-37) (rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-calcitonin gene-related peptide (33-37) (rat) is a neuropeptide belonging to the calcitonin gene family. It is predominantly produced in the central and peripheral nervous systems, specifically in the dorsal root ganglia of Aδ and C sensory neurons. This peptide plays a significant role in various physiological and pathophysiological states, particularly in cardiovascular diseases and migraines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-calcitonin gene-related peptide (33-37) (rat) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of alpha-calcitonin gene-related peptide (33-37) (rat) involves large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-calcitonin gene-related peptide (33-37) (rat) undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds, converting them back to thiol groups.
Substitution: Involves the replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which are useful for studying the structure-function relationships of the peptide .
Applications De Recherche Scientifique
Alpha-calcitonin gene-related peptide (33-37) (rat) has numerous scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neuronal signaling and pain transmission.
Medicine: Explored as a potential therapeutic target for cardiovascular diseases and migraines.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Alpha-calcitonin gene-related peptide (33-37) (rat) exerts its effects by binding to specific receptors on the cell membrane, leading to the activation of intracellular signaling pathways. The primary molecular targets include the calcitonin receptor-like receptor and receptor activity-modifying proteins. These interactions result in vasodilation, modulation of pain transmission, and regulation of cardiovascular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-calcitonin gene-related peptide: Another isoform of calcitonin gene-related peptide, primarily synthesized in the enteric nervous system.
Adrenomedullin: A peptide with similar vasodilatory properties.
Amylin: A peptide involved in glucose metabolism and appetite regulation
Uniqueness
Alpha-calcitonin gene-related peptide (33-37) (rat) is unique due to its specific sequence and physiological roles. It is predominantly involved in cardiovascular regulation and pain modulation, making it a valuable target for therapeutic interventions .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O8/c1-12(20(34)28-15(19(24)33)9-13-5-3-2-4-6-13)25-21(35)14(7-8-18(31)32)27-22(36)16(11-29)26-17(30)10-23/h2-6,12,14-16,29H,7-11,23H2,1H3,(H2,24,33)(H,25,35)(H,26,30)(H,27,36)(H,28,34)(H,31,32)/t12-,14-,15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJVRVCXUISVFV-TUUVXOQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)

![Isoxazolo[5',4':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B590764.png)
